Benzidine Yellow GR

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

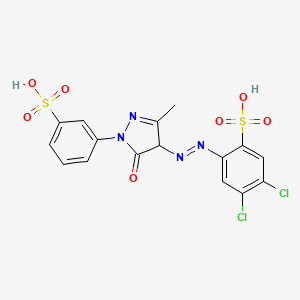

Benzidine Yellow GR is a useful research compound. Its molecular formula is C16H12Cl2N4O7S2 and its molecular weight is 507.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Industrial Applications

-

Textile Industry

- Dyeing Fabrics : Benzidine Yellow GR is widely used in the textile industry for dyeing cotton, wool, and synthetic fibers due to its bright color and stability under various conditions.

- Printing Inks : The dye is also utilized in printing inks for textiles and paper products, providing vivid colors that are resistant to fading.

-

Food Industry

- Food Coloring : While not as common today due to health concerns associated with benzidine derivatives, this dye has been historically used in food products to enhance color.

-

Cosmetics

- Colorants : this compound has been used in cosmetic formulations; however, its use has declined due to safety concerns related to benzidine's carcinogenic properties.

Scientific Research Applications

This compound has gained attention in scientific research, particularly in studies related to photocatalysis and environmental science:

-

Photocatalytic Activity

- Recent studies have investigated the photocatalytic properties of titanium dioxide (TiO2) sensitized with this compound. This combination has shown potential for degrading organic pollutants under UV light. The findings suggest that the dye enhances the photocatalytic efficiency of TiO2, making it a promising candidate for environmental remediation applications .

-

Carcinogenicity Studies

- Research has highlighted the carcinogenic potential of benzidine-based dyes, including this compound. Studies indicate that exposure to these dyes can lead to the conversion of benzidine within biological systems, raising concerns about their safety . Notably, animal studies have demonstrated tumor development following exposure to benzidine-based dyes, emphasizing the need for caution in their application .

Case Study 1: Photocatalytic Degradation of Dyes

A study conducted on the photocatalytic activity of TiO2 sensitized with this compound showed significant degradation rates of various organic pollutants when exposed to UV light. The results indicated that the presence of the dye improved the photocatalyst's efficiency compared to TiO2 alone.

| Parameter | Value |

|---|---|

| Initial Concentration (mg/L) | 50 |

| Degradation Rate (%) | 85% after 120 min |

| Catalyst Used | TiO2 + this compound |

Case Study 2: Health Impact Assessment

A health impact assessment involving workers exposed to benzidine-based dyes revealed a correlation between prolonged exposure and increased cancer risk. Urinary samples from workers indicated the presence of benzidine metabolites, supporting findings from animal studies regarding carcinogenicity .

| Exposure Duration (Years) | Cancer Incidence (%) |

|---|---|

| 1-5 | 10% |

| 6-10 | 25% |

| >10 | 40% |

Análisis De Reacciones Químicas

Reductive Degradation Pathways

Benzidine Yellow GR undergoes reductive cleavage of its azo bonds, releasing free benzidine. This process occurs via:

-

Enzymatic Reduction : Azoreductases in mammalian liver microsomes and intestinal microbiota catalyze the cleavage .

-

Environmental Reduction : Abiotic factors like UV light or reducing agents (e.g., sulfide ions) also break azo bonds .

Metabolites Identified :

| Organism/Condition | Metabolites Detected | Reference |

|---|---|---|

| Rhesus monkeys | Benzidine, monoacetylbenzidine | |

| Rat liver microsomes | Benzidine, N-acetylbenzidine | |

| Aqueous solution (pH 7) | Benzidine, 4-aminobiphenyl |

Thermal and Hydrolytic Decomposition

This compound degrades under elevated temperatures or prolonged aqueous exposure:

-

Thermal Stability : At 140°C, Congo Red (a benzidine-based dye) decomposes 83% in 6 hours when iron is present .

-

Hydrolysis : In aqueous solutions, decomposition rates increase with temperature and pH extremes .

Decomposition Products :

Oxidative and Conjugative Metabolism

In vivo, this compound is metabolized through:

-

Oxidation : Hepatic cytochrome P-450 enzymes hydroxylate benzidine at ortho positions, forming reactive intermediates .

-

Conjugation : Metabolites undergo sulfation or glucuronidation for excretion .

Key Enzymatic Pathways :

| Enzyme System | Function | Reference |

|---|---|---|

| Cytochrome P-450 | Oxidative hydroxylation | |

| UDP-glucuronosyltransferase | Glucuronide conjugation |

Mutagenic and DNA-Adduct Formation

Benzidine released from the dye forms DNA adducts, contributing to carcinogenicity:

-

Adducts Identified : N-(3'-phosphodeoxyguanosin-8-yl)-benzidine in bladder and liver tissues .

-

Mutagenicity : Benzidine induces frameshift mutations in Salmonella typhimurium strains TA98 and TA1538 .

In Vitro Genotoxicity Data :

| Test System | Result (Dose-Dependent) | Reference |

|---|---|---|

| S. typhimurium TA98 | + (0.1–10 µg/plate) | |

| Rat hepatocyte DNA strand breaks | + (5–20 µM) |

Environmental and Industrial Stability

This compound decomposes under industrial conditions:

Propiedades

Fórmula molecular |

C16H12Cl2N4O7S2 |

|---|---|

Peso molecular |

507.3 g/mol |

Nombre IUPAC |

4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C16H12Cl2N4O7S2/c1-8-15(20-19-13-6-11(17)12(18)7-14(13)31(27,28)29)16(23)22(21-8)9-3-2-4-10(5-9)30(24,25)26/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29) |

Clave InChI |

UOJXCGAWGJWRNV-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)O)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)O |

SMILES canónico |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)O)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.